molecular formula C9H4F3NO3 B068085 6-(trifluoromethoxy)-1H-indole-2,3-dione CAS No. 162252-92-8

6-(trifluoromethoxy)-1H-indole-2,3-dione

Cat. No.: B068085
CAS No.: 162252-92-8
M. Wt: 231.13 g/mol
InChI Key: NHPRQRZWXLBANJ-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)-1H-indole-2,3-dione is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their diverse biological activities and applications. The trifluoromethoxy group in this compound introduces unique properties, such as increased lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical and agrochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation of indole derivatives using trifluoromethyl triflate as the source of the trifluoromethoxy group . This reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydride, and at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of 6-(trifluoromethoxy)-1H-indole-2,3-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as flash chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce indoline derivatives. Substitution reactions can result in various halogenated or nitrated indole derivatives.

Scientific Research Applications

6-(Trifluoromethoxy)-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound is used in the development of agrochemicals and materials science, where its properties can improve the performance of various products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethoxy)-1H-indole-2,3-dione is unique due to its indole core, which imparts distinct biological activities and chemical reactivity. The combination of the indole structure with the trifluoromethoxy group enhances its potential in various scientific and industrial applications, making it a valuable compound for research and development.

Properties

IUPAC Name

6-(trifluoromethoxy)-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)16-4-1-2-5-6(3-4)13-8(15)7(5)14/h1-3H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPRQRZWXLBANJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435699
Record name 6-(Trifluoromethoxy)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162252-92-8
Record name 6-(Trifluoromethoxy)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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